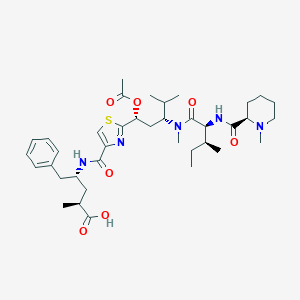
1-Brom-2-chlor-3,4,5-Trifluorbenzol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-chloro-3,4,5-trifluorobenzene is an aromatic compound with the molecular formula C6HBrClF3 and a molecular weight of 245.42 g/mol . This compound is characterized by the presence of bromine, chlorine, and three fluorine atoms attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-chloro-3,4,5-trifluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of this compound can be used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
1-Bromo-2-chloro-3,4,5-trifluorobenzene is a halogenated aromatic compound
Mode of Action
It’s known to undergo a br-mg-exchange reaction with i-prmgbr in thf to yield an organomagnesium compound . This suggests that it can participate in organometallic reactions, potentially leading to various biochemical interactions.
Vorbereitungsmethoden
1-Bromo-2-chloro-3,4,5-trifluorobenzene can be synthesized through several methods. One common synthetic route involves the halogenation of 1,2,3,4-tetrafluorobenzene. The reaction typically uses bromine and chlorine as halogenating agents under controlled conditions to achieve the desired substitution pattern . Industrial production methods often involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Bromo-2-chloro-3,4,5-trifluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can still undergo such transformations under appropriate conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura and other palladium-catalyzed coupling reactions to form more complex aromatic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-chloro-3,4,5-trifluorobenzene can be compared with other halogenated aromatic compounds, such as:
1-Bromo-2,4,5-trifluorobenzene: Similar in structure but lacks the chlorine atom, making it less versatile in certain reactions.
1-Bromo-2,3,4,5-tetrafluorobenzene: Contains an additional fluorine atom, which can further increase the electron-withdrawing effects and reactivity in certain reactions.
5-Bromo-1,2,3-trifluorobenzene: Another similar compound with a different substitution pattern, affecting its reactivity and applications.
The uniqueness of 1-Bromo-2-chloro-3,4,5-trifluorobenzene lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for a wide range of chemical transformations and applications.
Eigenschaften
IUPAC Name |
1-bromo-2-chloro-3,4,5-trifluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrClF3/c7-2-1-3(9)5(10)6(11)4(2)8/h1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKOVRVAPIYNAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Cl)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrClF3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378329 |
Source


|
| Record name | 1-bromo-2-chloro-3,4,5-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122375-83-1 |
Source


|
| Record name | 1-bromo-2-chloro-3,4,5-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














